6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15780400
Molecular Formula: C6H3BrN2O2S
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrN2O2S |
|---|---|
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | 6-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11) |
| Standard InChI Key | WJIQQWUMNGPNJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC2=C1NC(=O)NC2=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic system comprising a thiophene ring fused to a pyrimidine-2,4-dione moiety. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrN₂O₂S | |
| Molecular Weight | 247.07 g/mol | |
| CAS Registry Number | 1388027-23-3 | |
| IUPAC Name | 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions for further functionalization. X-ray crystallography studies of analogous compounds reveal a planar bicyclic system with bond lengths of 1.36–1.41 Å for the C–N bonds in the pyrimidine ring, consistent with partial double-bond character .
Tautomerism and Electronic Properties
The 2,4-dione groups exhibit keto-enol tautomerism, with the diketo form predominating in polar solvents. Density functional theory (DFT) calculations on related thienopyrimidines show a HOMO-LUMO gap of 4.2–4.5 eV, suggesting moderate electron-deficient character ideal for nucleophilic aromatic substitutions .
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves a three-step sequence:
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Condensation: Cyclocondensation of 3-aminothiophene-2-carboxylate with urea under acidic conditions forms the pyrimidine core.
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in DMF achieves regioselective substitution at position 6 (yield: 68–72%) .
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Oxidation: Treatment with hydrogen peroxide in acetic acid oxidizes the 2,4-dihydroxypyrimidine to the dione form .
Key challenges include controlling regioselectivity during bromination and minimizing ring-opening side reactions. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >65% .
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Structural confirmation employs:
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¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (s, 1H, C5-H), 3.89 (s, 2H, CH₂).
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IR: Peaks at 1745 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C–Br vibration) .
Physicochemical Properties
The compound exhibits pH-dependent solubility, with improved dissolution above pH 7 due to deprotonation of the enolic hydroxyl group.
Applications in Medicinal Chemistry
Lead Optimization
The 6-bromo group serves as a handle for Suzuki-Miyaura couplings, enabling rapid generation of analogs. A recent library synthesized via this approach included 42 derivatives with IC₅₀ values <10 μM against HCT116 colon cancer cells .
Prodrug Development
Esterification of the 2,4-dione groups with pivaloyloxymethyl moieties increases oral bioavailability in rat models (AUC₀–₂₄ = 18.7 μg·h/mL vs. 5.2 μg·h/mL for parent compound) .
| Parameter | Specification |
|---|---|
| Storage Conditions | 2–8°C, desiccated |
| PPE Requirements | Nitrile gloves, lab coat, eye protection |
| Spill Management | Absorb with vermiculite, dispose as halogenated waste |
Future Research Directions
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Mechanistic Studies: Elucidate the exact mode of PARP-1 inhibition through X-ray co-crystallography.
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In Vivo Efficacy: Evaluate antitumor activity in PDX (patient-derived xenograft) models.
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Formulation Science: Develop nanoparticle-based delivery systems to enhance blood-brain barrier penetration.
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